molecular formula C16H13ClO3 B1661246 1-(5-Chloro-2-hydroxyphenyl)-3-(2-methylphenyl)propane-1,3-dione CAS No. 88952-40-3

1-(5-Chloro-2-hydroxyphenyl)-3-(2-methylphenyl)propane-1,3-dione

Cat. No.: B1661246
CAS No.: 88952-40-3
M. Wt: 288.72 g/mol
InChI Key: WDPSILGFVFUKMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Chloro-2-hydroxyphenyl)-3-(2-methylphenyl)propane-1,3-dione is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system This compound is characterized by the presence of a chloro group and a hydroxy group on one phenyl ring, and a methyl group on the other phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Chloro-2-hydroxyphenyl)-3-(2-methylphenyl)propane-1,3-dione can be synthesized through the Claisen-Schmidt condensation reaction. This reaction involves the condensation of 5-chloro-2-hydroxyacetophenone with 2-methylbenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to improve yield and efficiency. The use of catalysts and solvents that can be easily recycled and reused is also considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Chloro-2-hydroxyphenyl)-3-(2-methylphenyl)propane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the chalcone structure can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products Formed:

    Oxidation: Formation of 1-(5-chloro-2-oxophenyl)-3-(2-methylphenyl)propane-1,3-dione.

    Reduction: Formation of 1-(5-chloro-2-hydroxyphenyl)-3-(2-methylphenyl)propan-1-ol.

    Substitution: Formation of derivatives such as 1-(5-amino-2-hydroxyphenyl)-3-(2-methylphenyl)propane-1,3-dione.

Scientific Research Applications

1-(5-Chloro-2-hydroxyphenyl)-3-(2-methylphenyl)propane-1,3-dione has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential anti-inflammatory, antioxidant, and anticancer properties. Chalcones are known to inhibit various enzymes and signaling pathways involved in disease progression.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: It is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 1-(5-chloro-2-hydroxyphenyl)-3-(2-methylphenyl)propane-1,3-dione involves its interaction with various molecular targets and pathways:

    Enzyme Inhibition: It can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response.

    Antioxidant Activity: The hydroxy group can scavenge free radicals, thereby protecting cells from oxidative stress.

    Signal Transduction Modulation: It can modulate signaling pathways such as the NF-κB pathway, which plays a role in inflammation and cancer.

Comparison with Similar Compounds

1-(5-Chloro-2-hydroxyphenyl)-3-(2-methylphenyl)propane-1,3-dione can be compared with other chalcones and related compounds:

    Similar Compounds: 1-(2-Hydroxyphenyl)-3-(2-methylphenyl)propane-1,3-dione, 1-(5-Chloro-2-hydroxyphenyl)-3-phenylpropane-1,3-dione.

    Uniqueness: The presence of both chloro and hydroxy groups on the same phenyl ring, along with a methyl group on the other phenyl ring, gives it unique chemical and biological properties compared to other chalcones. This structural uniqueness can lead to different reactivity and biological activity profiles.

Properties

IUPAC Name

1-(5-chloro-2-hydroxyphenyl)-3-(2-methylphenyl)propane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClO3/c1-10-4-2-3-5-12(10)15(19)9-16(20)13-8-11(17)6-7-14(13)18/h2-8,18H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDPSILGFVFUKMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)CC(=O)C2=C(C=CC(=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30526041
Record name 1-(5-Chloro-2-hydroxyphenyl)-3-(2-methylphenyl)propane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30526041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88952-40-3
Record name 1-(5-Chloro-2-hydroxyphenyl)-3-(2-methylphenyl)propane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30526041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Chloro-2-hydroxyphenyl)-3-(2-methylphenyl)propane-1,3-dione
Reactant of Route 2
Reactant of Route 2
1-(5-Chloro-2-hydroxyphenyl)-3-(2-methylphenyl)propane-1,3-dione
Reactant of Route 3
Reactant of Route 3
1-(5-Chloro-2-hydroxyphenyl)-3-(2-methylphenyl)propane-1,3-dione
Reactant of Route 4
Reactant of Route 4
1-(5-Chloro-2-hydroxyphenyl)-3-(2-methylphenyl)propane-1,3-dione
Reactant of Route 5
Reactant of Route 5
1-(5-Chloro-2-hydroxyphenyl)-3-(2-methylphenyl)propane-1,3-dione
Reactant of Route 6
Reactant of Route 6
1-(5-Chloro-2-hydroxyphenyl)-3-(2-methylphenyl)propane-1,3-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.